![molecular formula C22H23BrN2O2S B2360089 [2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3-bromobenzoat CAS No. 851128-07-9](/img/structure/B2360089.png)
[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3-bromobenzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3-bromobenzoate is a useful research compound. Its molecular formula is C22H23BrN2O2S and its molecular weight is 459.4. The purity is usually 95%.
BenchChem offers high-quality [2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3-bromobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3-bromobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Asymmetrische Synthese und chirale Bausteine
Ausgehend von den bahnbrechenden Arbeiten von Seebach vor fast 40 Jahren haben sich chirale 1,3-Dioxolan-4-one, die von (S)-Milchsäure abgeleitet sind, in der asymmetrischen Synthese als wertvoll erwiesen. Die betreffende Verbindung gehört zu dieser Kategorie. Die Deprotonierung des tert-butylsubstituierten Dioxolanons erzeugt ein Enolat, das mit Elektrophilen reagiert und Produkte mit quartären Zentren liefert. Diese chiralen Bausteine finden Anwendung in der Synthese komplexer Moleküle mit hoher Selektivität .
Medizinisches Potenzial
Umfangreiche Forschungsarbeiten haben sich mit den medizinischen Anwendungen von 2,4-Ditert-butylphenol (DTBP), einer verwandten Verbindung, beschäftigt. Obwohl nicht identisch, lassen die strukturellen Ähnlichkeiten auf eine potenzielle Überschneidung schließen. Forscher haben DTBP auf seine neuroprotektiven Wirkungen bei neurodegenerativen Erkrankungen wie Alzheimer und Parkinson untersucht. Zusätzlich wurden seine antibakteriellen und antimykotischen Eigenschaften untersucht .
Bioorganische Chemie und Triazole
Verschiedene Verbindungen, die von 1,2,4-Triazolen abgeleitet sind, weisen ein breites Spektrum an Aktivitäten auf, darunter antimikrobielle, antibakterielle, antimykotische, Antikrebs- und antivirale Eigenschaften. Obwohl für diese Verbindung nicht direkt untersucht, lässt das Vorhandensein eines Triazol-Moleküls auf potenzielle bioorganische Anwendungen schließen .
Kristallographie und Strukturrevision
Die Kristallstruktur verwandter Verbindungen war Gegenstand des Interesses. Forscher haben die Struktur der Titelverbindung mit Hilfe der Röntgenbeugung bestimmt und so ihre Anordnung geklärt. Solche Studien tragen zu unserem Verständnis von molekularen Wechselwirkungen und Bindungsmustern bei .
Wasserstoffbrückenbindung und supramolekulare Chemie
Angesichts des Vorhandenseins von funktionellen Gruppen könnte die Erforschung von Wasserstoffbrückenbindungs-Wechselwirkungen und supramolekularen Anordnungen, die diese Verbindung beinhalten, Einblicke in ihr Verhalten in verschiedenen Umgebungen liefern. Die Untersuchung seiner Kristallpackung und intermolekularen Kräfte könnte neue Eigenschaften aufdecken .
Materialwissenschaften und organische Synthese
In Anbetracht seiner einzigartigen Struktur könnten Forscher das Potenzial der Verbindung als Baustein für neuartige Materialien untersuchen. Organische Chemiker könnten sie als Ausgangspunkt für die Entwicklung funktionalisierter Moleküle mit spezifischen Eigenschaften wie Lumineszenz oder Leitfähigkeit verwenden .
Eigenschaften
IUPAC Name |
[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3-bromobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O2S/c1-14-9-11-18(12-10-14)28-19-15(2)24-25(22(3,4)5)20(19)27-21(26)16-7-6-8-17(23)13-16/h6-13H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACCBDPJWAEMRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N(N=C2C)C(C)(C)C)OC(=O)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
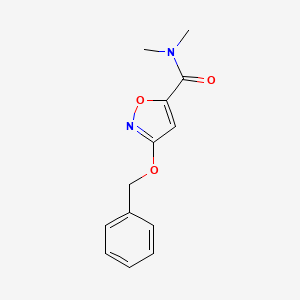
![S-(3-chloro-4-methoxyphenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2360007.png)
![3-methyl-2-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2360009.png)
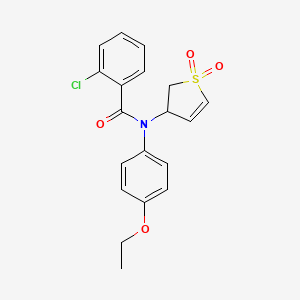
![2-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2360013.png)
![methyl 4-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)benzoate](/img/structure/B2360017.png)
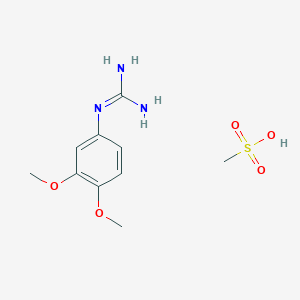
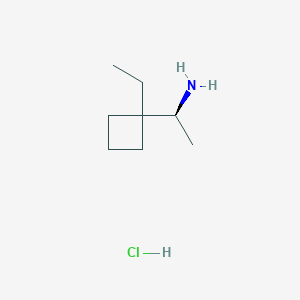
![7,11-Diphenyl-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione](/img/structure/B2360021.png)
![1-[(1H-Benzimidazol-2-ylamino)methyl]-2-naphthol](/img/structure/B2360022.png)
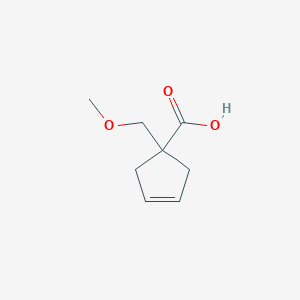
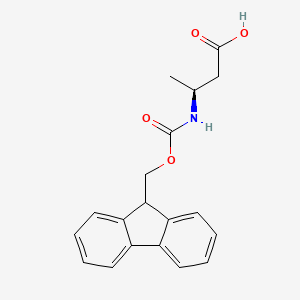
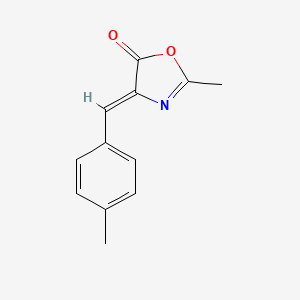
![(E)-2-Phenyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]ethenesulfonamide](/img/structure/B2360028.png)
